molecular formula C12H17NO B13261234 [1-(Aminomethyl)-3-phenylcyclobutyl]methanol

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol

Cat. No.: B13261234
M. Wt: 191.27 g/mol
InChI Key: LFRAOCXGKHVTGE-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol: is an organic compound with a unique structure that includes a cyclobutyl ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol typically involves the reaction of cyclobutyl derivatives with aminomethylating agents. One common method includes the use of cyclobutyl bromide, which undergoes a nucleophilic substitution reaction with aminomethylating agents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)-3-phenylcyclobutyl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups under appropriate conditions[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Aminomethyl)-3-phenylcyclobutyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology and Medicine: The compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism by which [1-(Aminomethyl)-3-phenylcyclobutyl]methanol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, thereby modulating their function .

Comparison with Similar Compounds

Uniqueness: The presence of both the aminomethyl and phenyl groups in [1-(Aminomethyl)-3-phenylcyclobutyl]methanol provides a unique combination of reactivity and interaction potential. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-(aminomethyl)-3-phenylcyclobutyl]methanol

InChI

InChI=1S/C12H17NO/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2

InChI Key

LFRAOCXGKHVTGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)CO)C2=CC=CC=C2

Origin of Product

United States

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